magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide
CAS No.:
Cat. No.: VC16963260
Molecular Formula: C7H5BrF2MgO
Molecular Weight: 247.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrF2MgO |
|---|---|
| Molecular Weight | 247.32 g/mol |
| IUPAC Name | magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide |
| Standard InChI | InChI=1S/C7H5F2O.BrH.Mg/c1-10-6-4-2-3-5(8)7(6)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | RWUCNFVDYZYCNS-UHFFFAOYSA-M |
| Canonical SMILES | COC1=C(C(=C[C-]=C1)F)F.[Mg+2].[Br-] |
Introduction
Molecular Structure and Chemical Properties
Structural Elucidation
The compound’s IUPAC name, magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide, reflects its benzannulated structure with fluorine atoms at positions 1 and 2, a methoxy group at position 3, and a magnesium-bromide counterion complex. The canonical SMILES representation, COC1=C(C(=C[C-]=C1)F)F.[Mg+2].[Br-], confirms the aromatic ring’s substitution pattern and the magnesium’s coordination environment. X-ray crystallography data are unavailable, but analogous Grignard reagents typically exhibit tetrahedral geometry around magnesium, with the aryl group, bromide, and solvent molecules (e.g., tetrahydrofuran) completing the coordination sphere .
The methoxy group’s electron-donating resonance effect partially counteracts the electron-withdrawing inductive effects of the fluorine atoms, creating a nuanced electronic landscape. This balance influences the compound’s nucleophilicity and stability, as evidenced by comparative studies on fluorinated Grignard reagents .
Spectroscopic and Physicochemical Data
Experimental data for this specific compound are sparse, but inferences can be drawn from related structures:
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¹H NMR: Expected resonances include a singlet for the methoxy protons (~δ 3.8 ppm) and coupled doublets for aromatic protons adjacent to fluorine atoms (δ 6.5–7.2 ppm) .
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¹⁹F NMR: Two distinct fluorine signals corresponding to the ortho and meta positions relative to the methoxy group, with chemical shifts between δ -110 and -120 ppm .
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Solubility: Like most Grignard reagents, it is highly soluble in etheral solvents (e.g., THF, 2-MeTHF) but reacts violently with protic solvents .
A comparative analysis of select fluorinated Grignard reagents is provided below:
Synthesis and Mechanochemical Advancements
Traditional Synthesis
The preparation follows classical Grignard methodology:
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Halogenation: 1,2-Difluoro-3-methoxybenzene-5-bromide serves as the precursor, synthesized via electrophilic bromination of the parent arene.
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Metallation: Reaction with magnesium turnings in anhydrous 2-methyltetrahydrofuran (2-MeTHF) under inert atmosphere:
The exothermic reaction typically completes within 1–3 hours, monitored by the cessation of magnesium consumption .
Mechanochemical Synthesis
Recent advances emphasize solvent-free mechanochemical synthesis, where ball milling replaces traditional solution-phase reactions. This approach eliminates solvent coordination effects, enhancing reactivity and reducing side reactions. For example:
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Protocol: High-energy ball milling of 1,2-difluoro-3-methoxybenzene-5-bromide and magnesium powder (1:1 molar ratio) at 30 Hz for 60 minutes yields the title compound with >90% conversion.
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Advantages: Improved atom economy, reduced waste, and scalability for industrial applications.
Applications in Organic Synthesis
Carbon-Carbon Bond Formation
As a nucleophilic aryl source, the compound reacts with electrophiles such as carbonyl compounds (aldehydes, ketones) and alkyl halides:
For instance, coupling with benzaldehyde produces 1,2-difluoro-3-methoxybiphenyl-5-carbaldehyde, a precursor to nonsteroidal anti-inflammatory drug (NSAID) analogs.
Pharmaceutical Intermediate Synthesis
The methoxy group’s directing effects facilitate regioselective functionalization. In a recent study, reaction with epoxides yielded β-aryl alcohols, intermediates in protease inhibitor development . Comparative trials showed that fluorine substituents enhance metabolic stability by reducing cytochrome P450-mediated oxidation .
Emerging Research and Future Directions
Mechanistic Studies
DFT calculations reveal that the methoxy group lowers the activation energy for magnesium insertion by stabilizing transition states through resonance. This insight guides the design of tailored Grignard reagents for asymmetric catalysis.
Solvent Effects on Reactivity
Solvent screening experiments in 2-MeTHF versus THF demonstrate a 15% rate increase in the former, attributed to its lower coordinating ability and higher boiling point . These findings align with Green Chemistry principles, favoring 2-MeTHF as a sustainable solvent.
Challenges and Limitations
Stability Issues
The compound’s sensitivity to moisture and oxygen necessitates strict inert handling conditions. Decomposition pathways include protonolysis (yielding 1,2-difluoro-3-methoxybenzene) and oxidation to biaryl derivatives.
Data Gaps
Critical parameters such as exact solubility in common solvents, thermal stability, and long-term storage conditions remain uncharacterized. Collaborative efforts between academia and industry are needed to address these gaps.
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